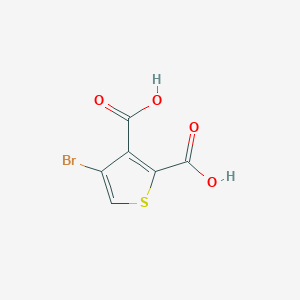










|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[C:15]([C:19]([OH:21])=[O:20])=[CH:16][S:17][CH:18]=1.CN(P(N(C)C)(N(C)C)=[O:26])C.C1[CH2:37][O:36]CC1>>[Br:13][C:14]1[C:15]([C:19]([OH:21])=[O:20])=[C:16]([C:37]([OH:36])=[O:26])[S:17][CH:18]=1
|


|
Name
|
|
|
Quantity
|
17.92 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
8.91 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=CSC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
2.02 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at the same temperature for 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
ADDITION
|
|
Details
|
were added slowly
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at the same temperature for 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
Then the reaction mixture was purged with an excess of gaseous CO2 at −40° C
|
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred at RT for about 15 min
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with H2O
|
|
Type
|
ADDITION
|
|
Details
|
10% aq. NaOH was added
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed with EtOAc
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×200 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(SC1)C(=O)O)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 43.8 mmol | |
| AMOUNT: MASS | 11 g | |
| YIELD: PERCENTYIELD | 76% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |